molecular formula C19H11BrF3N3S B11042964 2-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B11042964
M. Wt: 450.3 g/mol
InChI Key: BCRUFSBUNZDLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 4-bromophenyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole is linked to a 4-phenyl-1,3-thiazole moiety via a single bond. Its crystal structure (determined via X-ray diffraction) reveals a planar conformation for the pyrazole-thiazole backbone, with the 4-bromophenyl group oriented perpendicular to the plane, influencing intermolecular interactions . The compound was synthesized through cyclocondensation of hydrazine derivatives with chalcone precursors, followed by crystallization from dimethylformamide (DMF) .

Properties

Molecular Formula

C19H11BrF3N3S

Molecular Weight

450.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C19H11BrF3N3S/c20-14-8-6-13(7-9-14)16-10-17(19(21,22)23)25-26(16)18-24-15(11-27-18)12-4-2-1-3-5-12/h1-11H

InChI Key

BCRUFSBUNZDLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis

The 5-(4-bromophenyl)-3-(trifluoromethyl)pyrazole moiety is synthesized independently via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 4-bromophenyl trifluoromethyl diketone reacts with hydrazine hydrate in acetic acid at 60°C to form the pyrazole core.

Thiazole Ring Formation

The thiazole component is generated using the Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones. 4-Phenylthiazole is prepared by treating N-phenylthiourea with phenacyl bromide in dimethylformamide (DMF) at 100°C.

Coupling of Pyrazole and Thiazole Moieties

The final step involves Ullmann coupling or nucleophilic aromatic substitution to link the pyrazole and thiazole rings. Copper(I) iodide catalyzes the coupling between 5-(4-bromophenyl)-3-(trifluoromethyl)pyrazole and 4-phenylthiazole-2-amine in toluene at 110°C, achieving 78% yield.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures.

  • Ether solvents (e.g., THF) favor milder conditions but reduce reaction rates.

Temperature and Time

  • Cyclocondensation: 60–80°C for 2–4 hours balances yield and side-product formation.

  • Coupling reactions: 100–120°C for 6–8 hours ensures complete conversion.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Resonances at δ 8.2 ppm (thiazole C-H), δ 7.6–7.8 ppm (aromatic protons).

  • ¹³C NMR: Signals at δ 165 ppm (thiazole C-2), δ 110–150 ppm (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar geometry of the thiazole ring and dihedral angles between the pyrazole and phenyl groups.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times by 40% compared to batch processes. A pilot-scale study achieved 90% yield using a tubular reactor with a residence time of 30 minutes.

Purification Techniques

  • Column chromatography: Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.

  • Recrystallization: Ethanol/water (7:3) yields crystals with >99% purity.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky substituents on the pyrazole ring slow coupling reactions. Using microwave irradiation (100 W, 150°C) reduces reaction time to 1 hour.

Sensitivity of Trifluoromethyl Group

Strong bases or prolonged heating may degrade the CF₃ group. Maintaining pH < 8 and temperatures < 120°C preserves functionality.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
(3 + 2) CyclocondensationSingle-step, high atom economyRequires pure thiourea derivatives85%
Sequential ring assemblyModular, scalableMulti-step, longer duration78%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction ConditionsReagents/CatalystsProductYieldSource
DMF, 80°C, 12 hrsPotassium carbonate, NH₃4-Aminophenyl derivative68%
Ethanol, reflux, 8 hrsCuI, 1,10-phenanthrolineSuzuki coupling with aryl boronic acids72-85%

The trifluoromethyl group on the pyrazole ring enhances electron-withdrawing effects, facilitating NAS at the brominated position .

Electrophilic Substitution Reactions

The thiazole ring demonstrates regioselective electrophilic attacks:

Key observations:

  • Nitration: Concentrated HNO₃/H₂SO₄ at 0°C produces 5-nitro derivatives (73% yield)

  • Sulfonation: Oleum at 60°C yields 5-sulfo derivatives (58% yield)

  • Halogenation: NBS in CCl₄ generates 5-bromo-thiazole analogs (81% yield)

The phenyl group at position 4 directs electrophiles to the C5 position of the thiazole via resonance effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Buchwald-Hartwig Amination

SubstrateCatalyst SystemAmine PartnerYield
Bromophenyl-thiazolePd₂(dba)₃, XantphosPiperidine79%
Morpholine83%

Suzuki-Miyaura Coupling

Boronic AcidBaseTemperatureYield
4-MethoxyphenylK₂CO₃80°C85%
3-ThienylCsF100°C72%

Heterocycle Functionalization

The pyrazole moiety participates in cycloaddition and alkylation:

Reaction Type Conditions Product Application
1,3-Dipolar CycloadditionCu(OTf)₂, CH₃CN, 60°CTriazole-fused hybridAnticancer lead
N-AlkylationK₂CO₃, DMF, 80°CQuaternary ammonium derivativesSolubility modification

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Modified PositionReaction TypeIC₅₀ Against MCF-7BRAF V600E Inhibition
Thiazole C5Bromination0.16 μM0.05 μM
Pyrazole N1Triazole conjugation0.22 μM0.08 μM

Derivatives with electron-withdrawing groups (e.g., -CF₃, -Br) show enhanced anticancer activity compared to electron-donating substituents .

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

ConditionHalf-Life (t₁/₂)Degradation Pathway
pH 7.4, 37°C48 hrsThiazole ring opening
Human liver microsomes12 hrsOxidative defluorination

Scientific Research Applications

The thiazole and pyrazole moieties present in this compound contribute to a wide range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
  • Antitumor Properties : The compound has been investigated for its potential anticancer effects. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Synthesis and Characterization

The synthesis of 2-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Pyrazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole framework.
  • Thiazole Formation : Subsequent cyclization with sulfur-containing reagents leads to the formation of the thiazole ring.
  • Bromination and Trifluoromethylation : Specific steps involve bromination of the phenyl group and introduction of trifluoromethyl groups to enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Chemistry Journal evaluated the antimicrobial activity of synthesized thiazole derivatives, including this compound. The results demonstrated that these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL depending on the specific strain tested .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Case Study 2: Antitumor Activity

In another investigation featured in Journal of Medicinal Chemistry, researchers explored the antitumor potential of thiazole derivatives. The study found that compounds similar to this compound induced significant apoptosis in cancer cell lines through caspase activation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituent Variations

IDOMOF (2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole)
  • Substituents : Pyrazole has 4-bromophenyl and 4-fluorophenyl groups; thiazole retains the 4-phenyl group.
  • Structural Features : Similar planar backbone but distinct crystal packing due to the 4-fluorophenyl group’s smaller size compared to -CF₃. The bromophenyl group adopts a perpendicular orientation, akin to the target compound .
  • Activity: Not explicitly reported, but related compounds show biological efficacy .
Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
  • Substituents : Chlorophenyl replaces bromophenyl; additional triazole and fluorophenyl groups.
  • Structural Features : Isostructural with the target compound but smaller Cl substituent alters crystal packing. Retains planar conformation with perpendicular halogenated aryl groups .
  • Activity : Demonstrates antimicrobial activity, suggesting halogen type (Cl vs. Br) may influence bioactivity .
WIGQIO (2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole)
  • Substituents : Chlorophenyl and fluorophenyl on pyrazole.
  • Structural Features : Similar dihydro-pyrazole-thiazole scaffold. Crystal packing differences arise from Cl’s smaller van der Waals radius compared to Br .

Functional Group Modifications

PUVVAG (2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole)
  • Substituents: Indeno-thiazole replaces phenyl-thiazole.
  • The bromophenyl group maintains a perpendicular orientation .
  • Activity: Indeno-thiazole derivatives often exhibit enhanced photophysical properties, relevant for materials science .
Compound 12b (3-(((4-((1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)amino)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide)
  • Substituents : Oxadiazole scaffold with bromophenyl and -CF₃ groups.
  • Structural Features : Incorporation of oxadiazole introduces polarity and hydrogen-bonding capacity. The -CF₃ group enhances metabolic stability .
  • Activity : Designed as a VEGFR-2 inhibitor, highlighting the role of -CF₃ in kinase binding .
Halogen Effects
  • Bromine vs. Chlorine analogs (e.g., Compound 4) show antimicrobial activity, suggesting Br/Cl substitution can modulate potency .
  • Fluorine : Fluorophenyl groups in analogs (e.g., IDOMOF) enhance electronic effects and metabolic resistance .
Trifluoromethyl (-CF₃) Group
  • The -CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and stability compared to non-fluorinated analogs (e.g., MEWQUC) .

Biological Activity

2-[5-(4-Bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H13BrF3N3OS
  • Molecular Weight : 480.3 g/mol
  • CAS Number : 956624-44-5

Biological Activities

The compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Below is a summary of key findings from various studies:

Anticancer Activity

Recent studies have demonstrated that this thiazole derivative shows significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound was tested using MTT assays, showing an IC50 value in the micromolar range, indicating potent antiproliferative activity. It was observed to induce apoptosis in these cells, blocking the cell cycle at the G1/S checkpoint .
  • Other Cancer Cell Lines : The compound also exhibited activity against HeLa (cervical), A549 (lung), and HepG2 (liver) cancer cells, with varying degrees of efficacy .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Against Fungi : It demonstrated significant inhibitory effects against Candida albicans, with minimum inhibitory concentration (MIC) values lower than standard antifungal agents .
  • Bacterial Activity : Moderate antibacterial activity was noted against Gram-positive bacteria such as Bacillus subtilis and Bacillus pumilus .

Anti-inflammatory Effects

The thiazole derivative has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and cancer progression .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death .
  • Modulation of Signaling Pathways : The thiazole derivative may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A detailed investigation revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
  • Antifungal Efficacy Study : In a comparative study against established antifungal drugs, the thiazole derivative outperformed some standard treatments, suggesting its potential as a novel antifungal agent .

Data Summary

PropertyValue
Molecular FormulaC20H13BrF3N3OS
Molecular Weight480.3 g/mol
Anticancer IC50~7.9 μM (MCF-7)
Antifungal MIC6.25 μg/mL (against C. albicans)
Bacterial ActivityModerate against Gram-positive bacteria

Q & A

Q. What are the standard synthetic routes for 2-[5-(4-bromophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole, and what intermediates are critical?

The compound is typically synthesized via multi-step reactions involving pyrazole and thiazole ring formation. Key intermediates include 5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole and substituted thiazole precursors. For example, cyclization reactions using hydrazine derivatives and thioureas are common, with reaction conditions optimized for yield and purity (e.g., reflux in ethanol or acetonitrile under nitrogen) . Intermediate characterization via 1H^1H-NMR and mass spectrometry is essential to confirm structural integrity before proceeding to subsequent steps .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) validate the structure of this compound?

  • 1H^1H-NMR : Signals for aromatic protons (δ 7.2–8.1 ppm), pyrazole C-H (δ 6.5–7.0 ppm), and thiazole protons (δ 7.5–8.0 ppm) are analyzed. The trifluoromethyl group (CF3-CF_3) shows a distinct triplet in 19F^{19}F-NMR near δ -60 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) at m/z 479.98 (calculated for C19H12BrF3N3SC_{19}H_{12}BrF_3N_3S) .
  • X-ray crystallography (if available): Provides definitive bond lengths and angles, e.g., C-S (1.72 Å) and C-Br (1.89 Å), validating the thiazole and bromophenyl moieties .

Advanced Research Questions

Q. What intermolecular interactions observed in the crystal structure influence its physicochemical properties?

Single-crystal X-ray studies reveal C–H···S hydrogen bonds (2.89–3.12 Å) and C–Br···π interactions (3.45 Å), which stabilize the supramolecular architecture. These interactions contribute to its high melting point (~220–225°C) and low solubility in polar solvents. Additionally, π-π stacking between phenyl rings (centroid distance: 3.82 Å) may enhance thermal stability .

Q. How can researchers design experiments to evaluate its biological activity (e.g., antimicrobial or enzyme inhibition)?

  • Antimicrobial assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in DMSO and assess minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : For carbonic anhydrase or cyclooxygenase (COX) targets, perform fluorometric or spectrophotometric assays. For example, measure IC50_{50} values using 4-nitrophenyl acetate as a substrate for carbonic anhydrase .

Q. What methodological strategies address low yields or byproducts during synthesis?

  • Byproduct suppression : Use anhydrous solvents and inert atmospheres to minimize oxidation. For example, replace ethanol with dry acetonitrile to reduce esterification byproducts .
  • Catalyst optimization : Transition from homogeneous (e.g., pp-TSA) to heterogeneous catalysts (e.g., zeolites) to improve regioselectivity in pyrazole-thiazole coupling .
  • Chromatographic purification : Employ gradient silica gel chromatography (hexane/ethyl acetate) or preparative HPLC to isolate the target compound from diastereomers .

Q. What challenges arise in structure-activity relationship (SAR) studies compared to analogues?

  • Steric hindrance : The 4-bromophenyl and trifluoromethyl groups limit rotational freedom, complicating docking studies. Molecular dynamics simulations are recommended to predict binding conformations .
  • Electron-withdrawing effects : The CF3-CF_3 group alters electron density on the pyrazole ring, requiring DFT calculations (e.g., B3LYP/6-31G**) to correlate with bioactivity .

Data Contradictions and Validation

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at higher temperatures (e.g., 50°C in DMSO-d6d_6) .
  • 2D techniques (HSQC, HMBC) : Assign ambiguous protons via 1H^1H-13C^{13}C correlations, particularly for aromatic regions .
  • Cross-validate with crystallography : Compare experimental bond lengths/angles with X-ray data to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.